(2-Methoxy-3-methylphenyl)methanol
Overview
Description
(2-Methoxy-3-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . . This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the para position relative to the methoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of 2-methoxy-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions . Another method involves the Grignard reaction where 2-methoxy-3-methylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-methoxy-3-methylbenzyl alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under mild conditions.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 2-methoxy-3-methylbenzaldehyde.
Reduction: 2-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2-Methoxy-3-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs .
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of (2-Methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
- 2-Methoxybenzyl alcohol
- 3-Methoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
- 2-Methylbenzyl alcohol
- 3-Methylbenzyl alcohol
- 4-Methylbenzyl alcohol
Comparison: (2-Methoxy-3-methylphenyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, due to the specific positioning of its functional groups .
Properties
IUPAC Name |
(2-methoxy-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAAMZJQNNALGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74090-48-5 | |
Record name | 2-Methoxy-3-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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